molecular formula C11H10Cl2N2O2S B14713258 Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester CAS No. 21726-82-9

Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester

Cat. No.: B14713258
CAS No.: 21726-82-9
M. Wt: 305.2 g/mol
InChI Key: MZMHGFJKTWJEQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiocyanic acid. The process includes the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The reaction conditions often require an acidic environment to facilitate the formation of the thiocyanate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized to achieve high yields and purity, often through distillation and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .

Scientific Research Applications

Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester involves its interaction with specific molecular targets. For instance, its derivatives have been shown to effectively interact with the active site of the COX-2 enzyme, surpassing 2,4-dichlorophenoxyacetic acid in terms of the strength of the complex formed with this enzyme . This interaction is facilitated by the compound’s ability to form stable complexes with the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiocyanic acid, 2-(2-(2,4-dichlorophenoxy)acetamido)ethyl ester is unique due to its specific structural features that enable it to selectively inhibit the COX-2 enzyme. This property makes it a promising candidate for anti-inflammatory research and potential therapeutic applications .

Properties

CAS No.

21726-82-9

Molecular Formula

C11H10Cl2N2O2S

Molecular Weight

305.2 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl thiocyanate

InChI

InChI=1S/C11H10Cl2N2O2S/c12-8-1-2-10(9(13)5-8)17-6-11(16)15-3-4-18-7-14/h1-2,5H,3-4,6H2,(H,15,16)

InChI Key

MZMHGFJKTWJEQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCSC#N

Origin of Product

United States

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